Paclitaxel F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

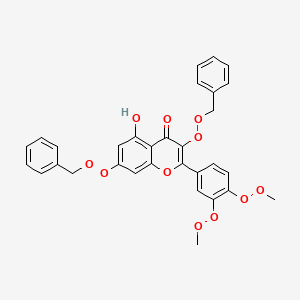

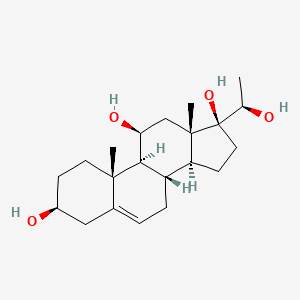

[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,10It is a secondary metabolite produced by the Taxus species and, to a lesser extent, by other plants such as Cephalotaxus, Podocarpus gracilior, and Corylus avellana . [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring, which is essential for its antitumoral activity .

Wissenschaftliche Forschungsanwendungen

[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex natural product synthesis and developing new synthetic methodologies . In biology, [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is used to study microtubule dynamics and cell division, as it stabilizes microtubules and prevents their depolymerization . In medicine, [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a crucial chemotherapeutic agent for treating various cancers, including ovarian, breast, lung, and pancreatic cancers . Its ability to arrest the cell cycle at the G2/M phase and induce cell death makes it a valuable tool in cancer therapy . Additionally, [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has applications in the pharmaceutical industry for developing new drug formulations and delivery systems .

Wirkmechanismus

Target of Action

Taxol F, also known as Paclitaxel, is a chemotherapeutic agent that primarily targets microtubules in cancer cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Unlike other tubulin-binding anticancer drugs, which prevent the assembly of tubulin into microtubules, Taxol F promotes the assembly of tubulin into microtubules and prevents their depolymerization . This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . As a result, it blocks cell cycle progression, prevents mitosis, and inhibits the growth of cancer cells .

Biochemical Pathways

The biosynthesis of Taxol F involves an estimated 20 steps of enzymatic reactions . The first and rate-limiting enzyme of the Taxol biosynthesis pathway is the class 1 terpene cyclase taxadiene synthase (TXS) .

Pharmacokinetics

Taxol F is administered intravenously and is highly lipophilic . It has a low bioavailability when administered orally due to its poor water solubility . It is metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and it is excreted in feces and urine . The elimination half-life of Taxol F is approximately 5.8 hours .

Result of Action

The primary molecular effect of Taxol F is the disruption of microtubule dynamics, which leads to mitotic arrest and cell death . On a cellular level, Taxol F induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taxol F. For instance, the production of Taxol F by endophytic fungi can be affected by various factors such as the presence of precursors, elicitors, and inhibitors . Furthermore, the resistance presented by a high percentage of cells treated with Taxol F is a significant challenge that needs to be addressed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized through various methods, including total synthesis and semi-synthesis. Total synthesis involves constructing the entire molecule from simpler starting materials, while semi-synthesis involves modifying naturally occurring precursors. One notable method for total synthesis involves inter- and intramolecular radical coupling reactions to connect the A- and C-ring fragments and cyclize the B-ring . This method employs chemo-, regio-, and stereoselective reactions to decorate the functional groups of the A- and C-rings, followed by the construction of the D-ring and conjugation with the β-amino acid .

Industrial Production Methods: Industrial production of [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate primarily relies on semi-synthesis from naturally occurring precursors extracted from the bark of Taxus brevifolia . Advances in synthetic biology have also enabled the production of taxol precursors in microbial chassis, such as engineered cyanobacteria, which can produce taxadiene-5α-ol, a key intermediate in taxol biosynthesis . This method highlights the potential of using bio-solar cell factories for sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions: [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the molecule to enhance its therapeutic properties or to produce analogs with improved efficacy.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate include samarium iodide for ring-closing reactions, phenylalanine aminomutase for producing β-phenylalanine, and CoA ligase for activating the side chain into β-phenylalanoyl-CoA . These reactions typically occur under controlled conditions to ensure the desired stereochemistry and functional group placement.

Major Products Formed: The major products formed from these reactions include various taxane analogs with modified side chains or functional groups. These analogs are often evaluated for their anticancer activity and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate belongs to the taxane family of compounds, which includes other clinically used drugs such as docetaxel (Taxotere) and cabazitaxel (Jevtana) . These compounds share a similar mechanism of action, stabilizing microtubules and preventing their depolymerization . they differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and side effect profiles. For example, docetaxel has a higher affinity for microtubules and a longer half-life compared to [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, making it more effective in certain cancer types . Cabazitaxel, on the other hand, is designed to overcome resistance to other taxanes and is used in cases where patients have developed resistance to [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate and docetaxel .

List of Similar Compounds

- Docetaxel (Taxotere)

- Cabazitaxel (Jevtana)

- Epothilone B

- Ixabepilone

These compounds, like [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, are used in cancer therapy and share similar mechanisms of action but differ in their chemical structures and clinical applications .

Eigenschaften

IUPAC Name |

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHNNRQMRNHUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.